1-[5-(2-chlorophenoxy)pentyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-14-8-2-3-9-15(14)18-13-7-1-4-10-17-11-5-6-12-17/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBVMVLWUNVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 1-bromopentane as the primary starting materials.
Ether Formation: 2-chlorophenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 2-chlorophenoxypentane.
Pyrrolidine Formation: The resulting 2-chlorophenoxypentane is then reacted with pyrrolidine in the presence of a suitable catalyst, such as sodium hydride, to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(2-Chlorophenoxy)pentyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(2-Chlorophenoxy)pentyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its potential as a receptor modulator, influencing various biological pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This modulation can result in various biological effects, including changes in cellular function and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Clarke’s Analysis of Drugs and Poisons
The following compounds, documented in Clarke’s Analysis of Drugs and Poisons (4th Edition), share key structural features with 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine:
| Compound Name | Key Structural Differences | Reference ID |
|---|---|---|
| 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine | Shorter chain (butenyl vs. pentyl), 4-Cl phenyl, double bond | 1990 |
| 1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine | Stereospecific E-configuration, 4-Cl phenyl | 1990 |
Key Observations :
- Chain Length and Rigidity : The pentyl chain in the target compound provides greater conformational flexibility compared to the rigid butenyl group in the analogues. This may enhance membrane permeability but reduce receptor-binding specificity.
- Substituent Position: The ortho-chloro substitution (2-chlorophenoxy) in the target compound contrasts with the para-chlorophenyl (4-Cl) group in the analogues.
- Oxygen Linkage: The phenoxy ether in the target compound introduces polarity absent in the purely hydrocarbon-linked analogues, possibly affecting solubility and metabolic pathways (e.g., oxidative cleavage vs. CYP450-mediated degradation) .
Pharmacological and Metabolic Comparisons
While direct data for this compound is scarce, inferences can be drawn from related compounds:
- Receptor Affinity: Pyrrolidine derivatives with para-chlorophenyl groups (e.g., 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine) exhibit affinity for serotonin and dopamine transporters, akin to stimulants like MDMA or cathinones . The ortho-chloro substitution in the target compound may reduce this affinity due to steric hindrance.
- Metabolic Stability: Ether linkages (as in the phenoxy group) are prone to oxidative metabolism, whereas unsaturated bonds (e.g., butenyl in the analogues) may undergo reduction or epoxidation. This suggests divergent metabolic profiles and half-lives .
Physicochemical Properties
| Property | This compound | 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine |
|---|---|---|
| Molecular Weight (g/mol) | ~295.8 | ~337.9 |
| LogP (Predicted) | ~3.5 | ~4.2 |
| Hydrogen Bond Acceptors | 2 (ether O, pyrrolidine N) | 1 (pyrrolidine N) |
Implications :
- Additional hydrogen bond acceptors may enhance solubility but could also increase renal clearance rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-(2-chlorophenoxy)pentyl bromide with pyrrolidine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 12–24 hours. Catalysts like K₂CO₃ or NaH improve yield by facilitating deprotonation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Control parameters include inert atmosphere (N₂/Ar) to prevent oxidation and stoichiometric excess of pyrrolidine (1.2–1.5 equivalents) to drive the reaction .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁ClNO: 278.1312). Fragmentation patterns distinguish the pentyl-phenoxy linkage .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation. Solubility in DMSO (≥10 mM) or ethanol allows aliquoting for long-term stability. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor decomposition .
Advanced Research Questions
Q. How do structural modifications, such as varying the chlorophenyl substituent position, influence the compound’s biological activity?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 3-chlorophenyl or 4-chlorophenyl derivatives) can be synthesized and tested in bioassays (e.g., receptor binding or enzyme inhibition). For example:
- 2-Chlorophenyl : Enhanced lipophilicity (logP ~3.5) improves membrane permeability but may reduce aqueous solubility .
- 4-Chlorophenyl : Altered steric effects could disrupt target binding, as seen in reduced IC₅₀ values for kinase inhibitors .
- Data Analysis : Use ANOVA to compare bioactivity across analogs, adjusting for confounding variables (e.g., purity, assay conditions) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., GPCRs or ion channels). Optimize force fields (AMBER/CHARMM) for halogen-bonding interactions involving the 2-chlorophenyl group .
- DFT Calculations : Gaussian 09 computes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic stability .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
Q. How should researchers address discrepancies in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical weighting to account for methodological differences (e.g., cell lines, assay protocols) .
- Control Experiments : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate variables .
- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
Q. What strategies can be employed to optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility while minimizing toxicity .
- Salt Formation : Convert the free base to hydrochloride salt via HCl gas bubbling in diethyl ether, improving solubility in physiological buffers .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release and improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
